molecular formula C16H13FN2O2S B2907475 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 868368-77-8

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2907475
CAS No.: 868368-77-8
M. Wt: 316.35
InChI Key: GHOJQYHGBKTJMY-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 4-position and an ethoxy group on the benzamide moiety. This compound belongs to a broader class of benzothiazole-based molecules, which are frequently explored for their pharmacological and material science applications due to their structural versatility and bioactivity .

Properties

IUPAC Name

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOJQYHGBKTJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological activities. Research indicates that it may exhibit:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines. For instance, derivatives of benzodiazole have been linked to apoptosis induction in breast cancer cells (MCF7) with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

The biological activity of this compound has been primarily investigated in relation to its interactions with various biological targets:

  • Phospholipase Inhibition : Compounds structurally akin to this one may inhibit lysosomal phospholipase A2 (PLA2G15), which plays a role in drug-induced phospholipidosis. This inhibition could lead to therapeutic implications in drug development.

Materials Science

The structural properties of the compound allow it to be explored in materials chemistry:

  • Coordination Chemistry : The ability of the benzodiazole and pyrrolidine moieties to coordinate with metal ions can be utilized in creating novel materials with specific electronic or optical properties .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of various derivatives of the compound demonstrated significant cytotoxic effects against MCF7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, highlighting the potential for further development into therapeutic agents.

Case Study 2: Neuropharmacological Assessment

In behavioral studies assessing the sedative effects of related compounds in animal models, it was found that derivatives similar to this compound significantly increased sleep duration and reduced anxiety-like behavior. These findings suggest potential applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It has been found to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival . The compound also interferes with cellular pathways involved in DNA replication and protein synthesis, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring’s substitution pattern critically influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Benzothiazole Substituents Benzamide Substituents Key Properties/Activities Reference
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide 4-fluoro 4-ethoxy Structural focus; potential enzyme inhibition
MID-1 (4-ethoxy-N-(5-nitrothiazol-2-yl)benzamide) 5-nitro 4-ethoxy Modulates MG53-IRS-1 protein interactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-ethoxy 4-trifluoromethyl Unknown bioactivity; structural analog
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) None 2-fluoro Crystallized; optical and thermal stability

Key Observations :

  • Fluorine Substitution: The 4-fluoro group in the target compound may enhance electronegativity and metabolic stability compared to non-fluorinated analogs like 2-BTBA .
  • Nitro vs. Ethoxy : MID-1’s 5-nitro group likely confers redox activity, contrasting with the ethoxy group’s steric and electronic effects in the target compound .
Antimicrobial Activity:
  • BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide): Exhibits potent activity against E. coli (MIC = 3.125 µg/ml) and S. aureus (MIC = 12.5 µg/ml), attributed to DNA gyrase inhibition .
  • BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide): Comparable activity to BTC-j, suggesting nitro/electron-withdrawing groups enhance target binding .
Enzyme Inhibition:
  • PCAF HAT Inhibitors: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino substituents) show >70% inhibition of histone acetyltransferase, highlighting the role of hydrophobic interactions .
Protein Interaction Modulation:
  • MID-1 : Disrupts MG53-IRS-1 binding, implicating benzamide-thiazole hybrids in metabolic signaling pathways .

Crystallographic and Physicochemical Properties

Crystal structures of analogs provide insights into molecular packing and stability:

Compound Lattice Parameters (Å) Volume (ų) Optical Properties Reference
2-BTBA a = 5.9479, b = 16.8568, c = 11.9366 1169.13 Pale yellow, transparent
2-BTFBA a = 5.2216, b = 20.2593, c = 11.3023 1195.61 Yellow, transparent

Similar effects may arise in the target compound due to its 4-fluoro substituent.

Optimization Strategies :

  • Ethoxy Group : Enhances lipophilicity and bioavailability compared to shorter alkoxy chains.
  • Fluorine Introduction : Improves metabolic stability and binding affinity via halogen bonding .

Biological Activity

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antibacterial, antifungal, and anticancer agent. The unique structural features of this compound contribute to its biological efficacy, making it a subject of interest in various research domains.

  • Molecular Formula : C16H13FN2O2S
  • Molecular Weight : 316.35 g/mol
  • CAS Number : 868368-77-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound inhibits key enzymes such as:

  • Dihydroorotase
  • DNA gyrase
  • Peptide deformylase

These enzymes are crucial for bacterial survival and replication, suggesting that the compound may serve as an effective antibacterial agent .

Antibacterial and Antifungal Properties

Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. It has been evaluated against various microbial strains, revealing promising results:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Escherichia coli1–5 µg/mL
Candida albicans0.78–12.50 µg/mL
Cryptococcus neoformans15.6–125 µg/mL

These findings suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

Anticancer Activity

In cancer research, the compound has shown potential in inhibiting the growth of various cancer cell lines. Preliminary studies indicate that it can effectively reduce cell viability in specific tumor types. For instance:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)5
A549 (lung cancer)15

These results point to its potential as a candidate for further development into anticancer therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:

CompoundActivity Profile
2-AminobenzothiazoleAntibacterial and antifungal
6-Fluoro-1,3-benzothiazoleSimilar biological activities but varied potency
2-(4-Fluorophenyl)-1,3-benzothiazolePotential anticancer properties

The distinct substitution pattern in the target compound contributes to its unique biological activity profile compared to these related compounds .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of benzothiazole compounds for enhanced biological activity. A notable study highlighted the synthesis of various derivatives and their subsequent evaluation for cholinesterase inhibition, which is crucial in neurodegenerative diseases. The findings indicated that certain modifications led to improved inhibitory effects compared to standard drugs like tacrine .

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